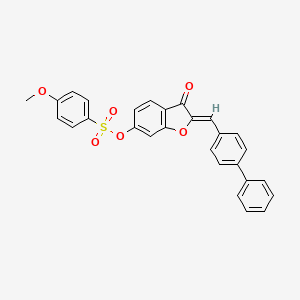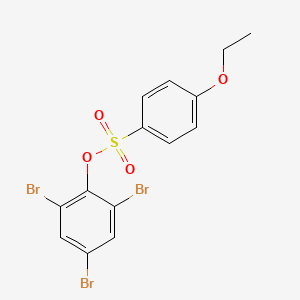![molecular formula C18H22BrNO3S B12193349 [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine](/img/structure/B12193349.png)
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine is an organic compound with the molecular formula C18H22BrNO3S and a molecular weight of 412.3412 This compound features a benzylamine group attached to a sulfonyl group, which is further substituted with a 4-bromo-3-pentyloxyphenyl moiety
Preparation Methods
The synthesis of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Bromination: The starting material, a phenyl compound, undergoes bromination to introduce a bromine atom at the 4-position.
Etherification: The brominated phenyl compound is then subjected to etherification with pentanol to introduce the pentyloxy group at the 3-position.
Sulfonylation: The resulting compound is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amination: Finally, the sulfonylated compound is reacted with benzylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzylamine group can interact with receptors and other biological molecules, modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
[(4-Bromo-3-pentyloxyphenyl)sulfonyl]benzylamine can be compared with other similar compounds such as:
[(4-Bromophenyl)sulfonyl]benzylamine: Lacks the pentyloxy group, which may affect its reactivity and biological activity.
[(4-Bromo-3-methoxyphenyl)sulfonyl]benzylamine: Contains a methoxy group instead of a pentyloxy group, which can influence its solubility and interaction with biological targets.
[(4-Chloro-3-pentyloxyphenyl)sulfonyl]benzylamine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C18H22BrNO3S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-benzyl-4-bromo-3-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C18H22BrNO3S/c1-2-3-7-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14-15-8-5-4-6-9-15/h4-6,8-11,13,20H,2-3,7,12,14H2,1H3 |
InChI Key |
VEXZFAUAHBBWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12193268.png)
![N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12193269.png)
![4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B12193280.png)


![2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic Acid](/img/structure/B12193302.png)
![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B12193306.png)


![8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B12193317.png)

![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(6-methylheptan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12193324.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine](/img/structure/B12193329.png)
![(4E)-5-(4-ethylphenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12193341.png)
